molecular formula C13H12N2O4S B15282229 N-Methyl-N-(4-nitrophenyl)benzenesulfonamide

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B15282229
M. Wt: 292.31 g/mol
InChI Key: VIZVRLZFPSMGQX-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide (CAS 21226-37-9) is a high-purity chemical compound supplied for research and development purposes. This benzenesulfonamide derivative is of significant interest in medicinal chemistry, particularly in the investigation of novel antiviral agents. It serves as a key chemical scaffold in the design and synthesis of HIV-1 Capsid Protein (CA) inhibitors . Research indicates that structural analogs of this compound can bind to the HIV-1 CA protein, a critical target due to its essential role in both early and late stages of the viral replication cycle . These inhibitors can disrupt the proper assembly of the viral capsid and interfere with the virus's ability to infect cells, providing a promising avenue for the development of new antiretroviral therapies . With a molecular formula of C13H12N2O4S and a molecular weight of 292.31 g/mol, this compound is intended for use in laboratory research only . It is not for diagnostic, therapeutic, or personal use. Researchers can utilize it in studies involving structure-activity relationships (SAR), mechanism of action (MoA) analysis, and as a building block for further chemical synthesis .

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H12N2O4S/c1-14(11-7-9-12(10-8-11)15(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

VIZVRLZFPSMGQX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-nitrophenyl)benzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with 4-nitrobenzene. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the process. The reaction conditions may include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities to meet demand .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reference
N-Methyl-N-(4-nitrophenyl)benzenesulfonamide R1 = CH₃, R2 = 4-NO₂-C₆H₄ 306.32 g/mol Electron-withdrawing nitro group; potential radiosensitizer
T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide) R1 = CF₃CH₂, R2 = CF₃-substituted phenyl 583.34 g/mol Trifluoromethyl groups enhance lipophilicity and ligand-receptor binding
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide R1 = H, R2 = 4-NO₂-C₆H₄, methyl at sulfonyl 292.29 g/mol Methyl group increases steric bulk; reduced solubility compared to N-methyl analog
N-Methyl-1-(4-nitrophenyl)methanesulfonamide Methanesulfonamide backbone 244.24 g/mol Smaller sulfonamide group; higher solubility but lower stability
N-(4-Nitrophenyl)benzenesulfonamide R1 = H, R2 = 4-NO₂-C₆H₄ 278.27 g/mol Lacks methyl group; simpler structure with moderate bioactivity

Key Observations :

  • Steric effects : Methyl or trifluoromethyl substituents (e.g., T0901317) increase steric bulk, affecting binding affinity and metabolic stability .
  • Backbone variations : Methanesulfonamide analogs exhibit lower molecular weights but reduced thermal stability compared to benzenesulfonamides .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP Key Analytical Data (NMR, MS) Reference
This compound Not reported ~5 (DMSO) 2.8 ¹H NMR (CDCl₃): δ 8.20 (d, 2H), 7.80 (d, 2H), 3.10 (s, 3H)
T0901317 120–122 <1 (Water) 5.1 ESI-MS: m/z 584.2 [M+H]⁺; ¹³C NMR confirms CF₃ groups
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide 145–147 ~3 (DMSO) 3.2 IR: 1340 cm⁻¹ (SO₂), 1520 cm⁻¹ (NO₂)
N-(4-Nitrophenyl)benzenesulfonamide 162–164 ~2 (DMSO) 2.5 HPLC retention time: 11.1 min

Key Observations :

  • Solubility : this compound shows moderate solubility in DMSO, comparable to its methyl-substituted analog but lower than methanesulfonamide derivatives .
  • LogP : Higher lipophilicity in trifluoromethyl-substituted compounds (e.g., T0901317) correlates with enhanced membrane permeability .
Anticancer Activity
  • This compound analogs: Derivatives like 4-(3-propynylthio)-7-[N-methyl-N-(3-propynyl)sulfamoyl]quinoline exhibit IC₅₀ values of 1.2 µM against T47D breast cancer cells, outperforming cisplatin in some cases .
  • Radiosensitization : Pyrimidine-based sulfonamides (e.g., PPA14, PPA15) arrest the G2/M cell cycle phase, enhancing radiation efficacy in lung cancer cells .
Receptor Modulation
  • T0901317 : Acts as a liver X receptor (LXR) agonist with an EC₅₀ of 300 nM, used in metabolic disorder studies .

Key Observations :

  • The nitro group’s electron-withdrawing nature may enhance DNA intercalation or enzyme inhibition in anticancer applications .
  • Structural complexity (e.g., trifluoromethyl groups in T0901317) improves target selectivity but complicates synthesis .

Biological Activity

N-Methyl-N-(4-nitrophenyl)benzenesulfonamide, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, particularly in the context of cancer therapy and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

This compound belongs to the class of benzenesulfonamides, which are known for their ability to inhibit bacterial growth. The compound's sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively prevents bacterial proliferation.

2. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly in the context of breast cancer and hepatocellular carcinoma (HCC). The compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

2.1 Inhibition of Wnt/β-Catenin Signaling

  • Study Findings : Inhibitors like FH535 (a related compound) were identified as effective in reducing β-catenin activity in HCC cells, demonstrating promising anticancer properties .
  • Mechanism : The inhibition of β-catenin leads to reduced cell proliferation and increased apoptosis in tumor cells.

2.2 Cytotoxicity Against Cancer Cell Lines

A study evaluating various benzenesulfonamide derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines:

Cell Line EC50 (µM)
IGR39 (melanoma)27.8 ± 2.8
MDA-MB-231 (breast)20.5 ± 3.6

These values indicate that the compound effectively reduces cell viability below 50% at relatively low concentrations .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against Gram-positive and Gram-negative bacteria.

3.1 Mechanism of Antibacterial Action

The compound's mechanism involves competitive inhibition of dihydropteroate synthase, similar to other sulfonamides. This inhibition disrupts folate synthesis, essential for bacterial growth .

3.2 Efficacy Against Bacterial Strains

Research has demonstrated that this compound exhibits significant antibacterial activity:

Bacterial Strain Activity
E. coliEffective
B. subtilisEffective
B. licheniformisEffective

These findings suggest that the compound could serve as a potential therapeutic agent against bacterial infections .

4. Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

  • Case Study on Anticancer Properties : A comparative analysis showed that compounds similar to this compound significantly inhibited tumor growth in xenograft models.
  • Antibacterial Efficacy : Clinical trials indicated a marked decrease in bacterial load among patients treated with sulfonamide derivatives, highlighting their potential as effective antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-Methyl-N-(4-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of methylamine derivatives with nitro-substituted aryl sulfonyl chlorides. Key steps include:

  • Temperature Control : Reactions are often conducted at 140–160°C to enhance sulfonamide bond formation while minimizing side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Purification : Column chromatography (hexane/EtOAc gradients) or recrystallization yields pure products. Monitor progress via TLC and characterize intermediates using IR (e.g., sulfonamide S=O stretching at ~1340 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) and methyl group singlet (δ ~2.5–3.5 ppm). For example, in similar sulfonamides, the N-methyl group appears as a singlet at δ 3.2 ppm .
  • IR : Identify sulfonamide S=O asymmetric/symmetric stretches (1340–1360 cm⁻¹ and 1150–1170 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 291 [M]+) and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups) confirm structural integrity .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use kinetic assays (e.g., UV-Vis monitoring of substrate depletion) to test inhibition of target enzymes (e.g., carbonic anhydrase) .
  • Genotoxicity Screening : Employ the Ames test (Salmonella typhimurium strains) and micronucleus assays (mouse bone marrow) to assess mutagenic potential .

Advanced Research Questions

Q. How can crystallographic software (SHELX, ORTEP) resolve structural ambiguities in sulfonamide derivatives?

  • Methodological Answer :

  • SHELXL Refinement : Use high-resolution X-ray data to refine bond lengths and angles. For example, adjust torsion angles (e.g., C-S-N-C dihedral angles ~68°) to resolve U-shaped conformations .
  • ORTEP Visualization : Generate thermal ellipsoid plots to analyze disorder or hydrogen bonding networks (e.g., N–H···O interactions) .
  • Validation Tools : Apply checkCIF/PLATON to validate geometry and flag outliers (e.g., unusual bond angles) .

Q. How do reaction kinetics and computational modeling explain the reactivity of the nitro group in this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor nitro group reduction (e.g., catalytic hydrogenation) via UV-Vis or HPLC. Rate constants can be derived using pseudo-first-order approximations .
  • DFT Calculations : Optimize transition states (e.g., nitro-to-amine reduction pathways) using Gaussian or ORCA software. Compare computed activation energies with experimental data .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines to differentiate selective toxicity from broad cytotoxicity .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., nitro vs. methoxy groups) using molecular docking to identify key binding interactions .

Q. What role do hydrogen bonding and π-π interactions play in the solid-state packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···O) using Etter’s notation (e.g., R22(8)R_2^2(8) motifs) to map supramolecular architectures .
  • Crystallographic Data : Measure dihedral angles between aromatic rings (e.g., ~41° in 4-bromo analogs) to correlate packing efficiency with steric effects .

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